molecular formula C19H33N2O2+ B12563311 Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium CAS No. 159538-51-9

Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium

Cat. No.: B12563311
CAS No.: 159538-51-9
M. Wt: 321.5 g/mol
InChI Key: GVEZNLXUGOVBIY-UHFFFAOYSA-O
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Description

Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium is a synthetic organic compound with a complex structure It is characterized by the presence of butyl, benzoyloxy, and dimethyl-ammonium groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-butylaminobenzoic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with butylamine to introduce the butylamino group. The final step involves the quaternization of the amine group with dimethyl sulfate to form the dimethyl-ammonium group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzoyloxy derivatives.

Scientific Research Applications

Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(1-methylpropyl)-1,4-phenylenediamine: Similar in structure but lacks the benzoyloxy group.

    Ethyl 4-(butylamino)benzoate: Similar but with an ethyl ester instead of the dimethyl-ammonium group.

Uniqueness

Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications where specific interactions with molecular targets are required .

Properties

CAS No.

159538-51-9

Molecular Formula

C19H33N2O2+

Molecular Weight

321.5 g/mol

IUPAC Name

butyl-[2-[4-(butylamino)benzoyl]oxyethyl]-dimethylazanium

InChI

InChI=1S/C19H32N2O2/c1-5-7-13-20-18-11-9-17(10-12-18)19(22)23-16-15-21(3,4)14-8-6-2/h9-12H,5-8,13-16H2,1-4H3/p+1

InChI Key

GVEZNLXUGOVBIY-UHFFFAOYSA-O

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[N+](C)(C)CCCC

Origin of Product

United States

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